Chlorhexidine-d8

Mass Spectrometry Analytical Method Development LC-MS/MS Optimization

LC-MS/MS quantification of chlorhexidine is compromised by matrix effects that unlabeled internal standards fail to correct. Chlorhexidine-d8-the octa-deuterated IS-co-elutes with chlorhexidine and mirrors its ionization, ensuring method accuracy. • ≥98% isotopic purity; dihydrochloride salt; MW 586.4 g/mol • Validated for FDA/EMA-compliant PK and environmental monitoring studies • Enables precise quantification in plasma, urine, tissue, sewage sludge, and biofilm matrices Supplied with comprehensive CoA. Global shipping.

Molecular Formula C22H30Cl2N10
Molecular Weight 513.5 g/mol
Cat. No. B563137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorhexidine-d8
SynonymsN,N’’-Bis(4-chlorophenyl-d8)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Dihydrochloride;  Lisium; _x000B_
Molecular FormulaC22H30Cl2N10
Molecular Weight513.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)/i5D,6D,7D,8D,9D,10D,11D,12D
InChIKeyGHXZTYHSJHQHIJ-OIIWATDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorhexidine-d8 Analytical Standard Overview


Chlorhexidine-d8 is the octa-deuterated stable isotope-labeled analog of the bis(biguanide) antimicrobial agent chlorhexidine [1]. Its primary designation is as an internal standard for the accurate and precise quantification of unlabeled chlorhexidine in complex biological and environmental matrices via gas or liquid chromatography coupled with mass spectrometry (GC/LC-MS) . Commercially, it is most commonly supplied as a dihydrochloride salt with a molecular weight of approximately 586.4 g/mol and is distinguished by the substitution of eight hydrogen atoms with deuterium on its aromatic rings .

1
Workflow: LC-MS/MS quantification of chlorhexidine
2
Selection: Stable isotope-labeled internal standard (SIL-IS)
3
Context: Matrix-effect correction and co-elution matching

Why Generic Internal Standards Fail for Chlorhexidine


In quantitative LC-MS/MS, simply using an unlabeled chlorhexidine standard or a structurally related analogue as an internal standard fails to address the variable matrix effects (ion suppression or enhancement) and analyte recovery losses that are inherent to bioanalysis [1]. Unlabeled chlorhexidine cannot be distinguished from the target analyte in the sample, while structural analogues often exhibit different chromatographic retention times and ionization efficiencies, leading to inaccurate quantification . This creates a critical need for a chemically identical but isotopically distinct internal standard like chlorhexidine-d8, which co-elutes with the analyte and experiences identical matrix effects, ensuring method accuracy and reproducibility .

Unlabeled Analyte
Indistinguishable from target analyte in the sample, causing signal overlap and inaccurate quantification.
Structural Analogue
May exhibit different chromatographic retention times and ionization efficiencies, preventing matched matrix-effect correction.
Method Transfer
Robustness may not transfer directly without a SIL-IS; co-elution and identical matrix effects are required for reliable bioanalysis.

Performance Data for Chlorhexidine-d8


Positive Ion Mode Response Advantage

In a direct infusion MS optimization study, chlorhexidine-d8 demonstrated a markedly superior response in positive ion mode compared to negative ion mode. This quantitative difference in ionization efficiency is crucial for achieving lower limits of detection [1].

Ionization Efficiency
Reported
5-fold higher signal
Supports method sensitivity optimization in positive ion mode
Evaluated via direct infusion at 10 mg/L concentration
Mass Spectrometry Analytical Method Development LC-MS/MS Optimization

Isotopic and Chemical Purity Specifications

To function as a reliable internal standard, chlorhexidine-d8 must have a high isotopic enrichment to prevent signal overlap with the unlabeled analyte and high chemical purity to avoid introducing impurities. Commercial specifications show it meets stringent quality criteria .

Isotopic Purity
Data to verify
≥99% deuterated forms
Minimizes interference with analyte signal, supporting assay linearity
Based on vendor COA data; review specification context
Analytical Chemistry Quality Control Stable Isotope Standards

Validated Environmental Method Application

Chlorhexidine-d8 has been successfully employed as an internal standard in a validated LC-MS/MS method for quantifying chlorhexidine in sewage sludge, demonstrating its practical utility in complex environmental matrices [1].

Method Validation
Peer-reviewed
Published LC-MS/MS method
Supports environmental monitoring workflows in complex matrices
Application in sewage sludge from municipal treatment plants
Environmental Analysis Method Validation LC-MS/MS

Regulatory Compliance for Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) like chlorhexidine-d8 is strongly recommended or required by major regulatory agencies (e.g., FDA, EMA) for bioanalytical method validation to ensure the reliability of pharmacokinetic and toxicokinetic data [1]. Structural analogues are considered less robust and require extensive justification.

Bioanalytical Validation
Class-level
Regulatory guidelines favor SIL-IS
Supports method robustness goals in bioanalytical validation review
SIL-IS reduces validation burden compared to structural analogues
Bioanalysis Regulatory Compliance Method Validation

Key Application Scenarios


Clinical Pharmacokinetic Studies

Chlorhexidine-d8 is the definitive internal standard for quantifying chlorhexidine in plasma, urine, and tissue samples. Its use is essential for generating accurate PK data required for regulatory submissions. The high isotopic purity and validated utility [1] ensure compliance with FDA/EMA bioanalytical guidelines, reducing the risk of method rejection during new drug application (ANDA) or investigational new drug (IND) reviews.

Environmental Fate and Occurrence Monitoring

As demonstrated in peer-reviewed studies, chlorhexidine-d8 enables the precise and selective quantification of chlorhexidine in complex environmental matrices like sewage sludge [2]. This application is critical for researchers and environmental agencies monitoring the presence, fate, and potential ecological impact of this widely used antimicrobial agent in the water cycle.

Method Development and Validation

For laboratories developing or validating LC-MS/MS methods for chlorhexidine quantification, chlorhexidine-d8 is a critical reagent. Its proven mass spectrometric behavior [3] provides a clear advantage for optimizing sensitivity in positive ion mode. Using a deuterated internal standard from the outset ensures method robustness, precision, and accuracy, which is a fundamental requirement for quality-controlled (QC) testing environments and contract research organizations (CROs).

Antimicrobial Resistance and Biofilm Research

Studies investigating the mechanisms of chlorhexidine action, bacterial resistance, and biofilm penetration often require precise measurement of the compound in challenging biological samples. Chlorhexidine-d8 provides the necessary analytical fidelity to accurately quantify chlorhexidine uptake, retention, and metabolism within bacterial cells or biofilms, enabling researchers to draw reliable conclusions about its antimicrobial efficacy and resistance mechanisms [1].

Application
Selection Property
Validation Focus
Research PK Bioanalysis
SIL-IS co-elution & matrix matching
Accuracy, precision, and LLOQ validation review
Environmental Monitoring
Complex matrix correction
Method robustness in sludge and water matrices
Method Development
Ionization efficiency
Sensitivity optimization and selectivity checks
Biofilm & Resistance Research
Analyte specificity
Quantifying uptake and retention in bacterial cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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